Disparolone

Description

Disparolone is a naturally occurring β-triketone compound first isolated from Leptospermum scoparium (manuka) species . Its chemical structure features a bicyclic framework with three ketone groups, contributing to its herbicidal and antimicrobial properties. This compound inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target in weed management, by disrupting plastoquinone biosynthesis in plants . It is structurally classified as a cyclohexenone derivative and shares functional similarities with other triketones used in agriculture.

Properties

CAS No. |

49831-68-7 |

|---|---|

Molecular Formula |

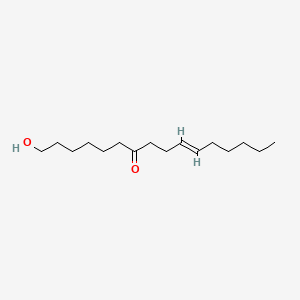

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

(E)-1-hydroxyhexadec-10-en-7-one |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-10-13-16(18)14-11-8-9-12-15-17/h6-7,17H,2-5,8-15H2,1H3/b7-6+ |

InChI Key |

HVUVWFDIXGAFRS-VOTSOKGWSA-N |

SMILES |

CCCCCC=CCCC(=O)CCCCCCO |

Isomeric SMILES |

CCCCC/C=C/CCC(=O)CCCCCCO |

Canonical SMILES |

CCCCCC=CCCC(=O)CCCCCCO |

Other CAS No. |

49831-68-7 |

Synonyms |

disparalone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This compound belongs to the β-triketone family, which includes compounds with overlapping structural motifs and bioactivities. Below is a detailed comparison with two analogs: Leptospermone and Grandione .

Structural Similarities and Differences

Leptospermone

- Structure : A linear β-triketone with a C₁₄ aliphatic chain and three ketone groups .

- Functional Groups : Identical triketone core but lacks the bicyclic framework of this compound.

- Molecular Weight : 266.34 g/mol.

Grandione

Table 1: Structural Comparison

| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Bicyclic | 3 ketones | 288.38 |

| Leptospermone | Linear aliphatic | 3 ketones | 266.34 |

| Grandione | Bicyclic + hydroxyl | 3 ketones + 1 hydroxyl | 274.36 |

Herbicidal Efficacy

- This compound : Effective at 0.5–1.0 mM concentrations against broadleaf weeds; persistent soil residual activity due to low solubility .

- Leptospermone : Requires higher concentrations (2.0–3.0 mM) for similar efficacy; rapid degradation in soil limits utility .

- Grandione: Enhanced bioavailability due to hydroxyl group but shows phytotoxicity to non-target plants at >1.5 mM .

Table 2: Bioactivity Comparison

| Compound | Target Weeds | Effective Concentration (mM) | Soil Half-Life (Days) |

|---|---|---|---|

| This compound | Broadleaf | 0.5–1.0 | 30–45 |

| Leptospermone | Broadleaf/grasses | 2.0–3.0 | 7–14 |

| Grandione | Broadleaf | 1.0–1.5 | 20–30 |

Environmental Impact

- This compound : Low aquatic toxicity (LC₅₀ > 100 mg/L for fish) but bioaccumulates in lipid-rich tissues .

- Leptospermone: Rapid photodegradation reduces environmental persistence but increases runoff risks .

- Grandione : Moderate toxicity to pollinators (LD₅₀ = 10 µg/bee) due to polar functional groups .

Critical Analysis of Research Findings

Advantages of this compound

- Superior selectivity and residual activity compared to Leptospermone and Grandione.

- Lower effective concentrations reduce application costs.

Limitations

- Limited solubility complicates formulation for foliar applications.

- Bioaccumulation raises concerns for long-term use in ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.